molecular formula C19H23NO5 B267216 N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide

N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide

Cat. No. B267216
M. Wt: 345.4 g/mol
InChI Key: ICWYTSNLHODHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide, also known as DOV 216,303, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective serotonin reuptake inhibitor (SSRI) and has been found to have antidepressant and anxiolytic effects in animal models.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 has been found to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 has been found to increase the levels of dopamine and norepinephrine in the brain, which may also play a role in its therapeutic effects. However, further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 is that it has been extensively studied in animal models, and its mechanism of action is well understood. Additionally, N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 has been found to have a favorable safety profile in animal studies. However, one limitation of N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 is that it has not yet been extensively studied in human trials, and its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303. One area of interest is the potential use of N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 in the treatment of drug addiction, particularly for opioid addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303, as well as its safety and efficacy in humans. Finally, there is potential for the development of new compounds based on the structure of N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 that may have improved therapeutic properties.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 involves the reaction of 2,5-dimethoxyaniline with 2-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product. The purity and yield of the compound can be improved through recrystallization.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 has been extensively studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Animal studies have shown that N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 has antidepressant and anxiolytic effects, and it has been found to increase the levels of serotonin in the brain. Additionally, N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide 216,303 has been investigated for its potential use in the treatment of drug addiction, with promising results in animal models.

properties

Product Name

N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C19H23NO5/c1-4-24-11-12-25-17-8-6-5-7-15(17)19(21)20-16-13-14(22-2)9-10-18(16)23-3/h5-10,13H,4,11-12H2,1-3H3,(H,20,21)

InChI Key

ICWYTSNLHODHIR-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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